4-Formylphenyl cyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-formylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-6-11-8-3-1-7(5-10)2-4-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZMVNQWJIIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566829 | |
| Record name | 4-Formylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-84-7 | |
| Record name | 4-Formylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 4 Formylphenyl Cyanate
Reactivity of the Cyanate (B1221674) Ester Group in 4-Formylphenyl Cyanate
The cyanate ester (-OCN) group is known for its susceptibility to cyclotrimerization and nucleophilic attack. These reactions are fundamental to the formation of cyanate ester resins, which are high-performance thermosetting polymers. researchgate.netpolymerinnovationblog.com
The carbon atom of the cyanate group in this compound is electrophilic and can be attacked by various nucleophiles.
Reaction with Phenols: In the presence of phenols, the cyanate ester can form an imidocarbonate adduct. This reaction is often the first step in the mechanism of cyclotrimerization. mdpi.com
Reaction with Water: Cyanate esters can react with water, leading to hydrolysis. This reaction forms an unstable carbamate (B1207046) intermediate, which can then decompose. researchgate.netchempedia.info The presence of water is generally avoided during synthesis and processing to ensure the integrity of the cyanate group. researchgate.net
Reaction with Epoxides: The cyanate ester group can co-react with epoxy rings to form oxazoline rings. chempedia.info This reaction is utilized in blends with epoxy resins to modify material properties.
Table 1: Nucleophilic Reactions of the Cyanate Ester Group
| Nucleophile | Product/Intermediate | Significance |
|---|---|---|
| Phenol (B47542) (Ar-OH) | Imidocarbonate | Initial step in cyclotrimerization mdpi.com |
| Water (H₂O) | Carbamate | Hydrolysis, generally an undesirable side reaction researchgate.netchempedia.info |
| Epoxy Resin | Oxazoline Ring | Forms hybrid polymer networks with modified properties chempedia.info |
The most characteristic reaction of cyanate esters is the thermally induced cyclotrimerization. nih.gov Upon heating, three cyanate ester groups react to form a highly stable, cross-linked network of 1,3,5-triazine rings. mdpi.comnih.gov This polycyclotrimerization reaction is responsible for the formation of the thermoset polymer network with high thermal stability and a high glass transition temperature. nih.gov For monofunctional cyanate esters, this process results in the formation of a cyclic trimer. mdpi.com The curing process typically occurs in a temperature range of 200–350 °C. mdpi.com
Reactions of the Formyl Group in this compound
The formyl (aldehyde) group is a versatile functional group that readily undergoes nucleophilic addition and condensation reactions, as well as oxidation and reduction.
Condensation reactions involve the combination of two molecules with the elimination of a small molecule, typically water. wikipedia.org The formyl group of this compound is an excellent electrophile for such reactions.
Imine Formation: Aldehydes react with primary amines to form imines (also known as Schiff bases), with the elimination of water. masterorganicchemistry.combeilstein-journals.org This reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack. operachem.com The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the imine product. operachem.com
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine). wikipedia.org The product is an α,β-unsaturated compound, which is a valuable synthetic intermediate. organic-chemistry.orgresearchgate.net The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. researchgate.net
Table 2: Condensation Reactions of the Formyl Group
| Reaction Type | Nucleophile | Typical Catalyst | Product Class |
|---|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | Acid (e.g., Acetic Acid) operachem.com | Imine (Schiff Base) |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) | Weak Base (e.g., Piperidine) wikipedia.org | α,β-Unsaturated Compound |
The oxidation state of the formyl group can be easily modified.
Reduction: The aldehyde group can be reduced to a primary alcohol (a hydroxymethyl group). This transformation is commonly achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This converts the formyl group into a benzyl alcohol derivative.
Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid (-COOH). Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent. The product would be 4-cyanatobenzoic acid.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles due to the highly polarized metal-carbon bond. libretexts.org They readily attack the electrophilic carbonyl carbon of the formyl group. libretexts.org The initial reaction forms a magnesium or lithium alkoxide intermediate. Subsequent hydrolysis (aqueous workup) protonates the alkoxide to yield a secondary alcohol. msu.edu This reaction is a fundamental method for forming new carbon-carbon bonds. nih.gov
Table 3: Oxidation, Reduction, and Organometallic Reactions of the Formyl Group
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Reaction with Organometallic | Grignard Reagent (RMgX) followed by H₃O⁺ | Secondary Alcohol (-CH(OH)R) |
Chemo- and Regioselective Transformations of this compound
Chemoselectivity in this compound refers to the preferential reaction of one functional group over the other. The formyl group behaves as a typical aldehyde, susceptible to nucleophilic addition and reduction. The cyanate ester group is a potent electrophile, readily reacting with nucleophiles at the sp-hybridized carbon and undergoing thermal or catalyzed cyclotrimerization.
The outcome of a reaction is highly dependent on the nature of the attacking reagent. Strong reducing agents like sodium borohydride would selectively reduce the aldehyde to an alcohol, leaving the cyanate ester untouched under controlled conditions. Conversely, nucleophiles such as amines or phenols could preferentially attack the highly electrophilic carbon of the cyanate ester group. The presence of the formyl group, being electron-withdrawing, increases the electrophilicity of the cyanate carbon, potentially accelerating this attack compared to an unsubstituted phenyl cyanate.
Regioselectivity primarily concerns reactions involving the aromatic ring. Both the formyl and cyanate groups are deactivating and meta-directing for electrophilic aromatic substitution. However, for nucleophilic aromatic substitution, they would activate the positions ortho and para to themselves. Given that both groups are para to each other, they synergistically activate the same ortho positions on the ring for nucleophilic attack, although such reactions are generally less common than reactions at the functional groups themselves.
The following table outlines the predicted chemoselective transformations based on the differential reactivity of the formyl and cyanate ester functional groups.
| Reagent/Condition | Target Functional Group | Primary Product Type | Reaction Type |
|---|---|---|---|
| NaBH4, MeOH | Formyl (-CHO) | 4-Hydroxymethylphenyl cyanate | Selective Reduction |
| R-NH2 (Primary Amine) | Cyanate (-OCN) | Isourea derivative | Nucleophilic Addition |
| R-OH (Alcohol/Phenol) | Cyanate (-OCN) | Imidocarbonate | Nucleophilic Addition |
| Grignard Reagent (R-MgX) | Formyl (-CHO) | Secondary Alcohol | Nucleophilic Addition |
| Wittig Reagent (Ph3P=CHR) | Formyl (-CHO) | Styrenyl Cyanate | Olefinatioun |
| Heat or Catalyst (e.g., Metal acetylacetonates) | Cyanate (-OCN) | Poly(cyanurate) Network | Cyclotrimerization |
Theoretical and Computational Studies on 4 Formylphenyl Cyanate and Analogues
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These calculations, by solving the Schrödinger equation for the electronic structure, can predict a wide range of molecular properties, including geometry, electronic energy, and spectra. northwestern.edu
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. youtube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
For 4-formylphenyl cyanate (B1221674), the HOMO is expected to be a π-orbital with significant electron density on the phenyl ring and the oxygen of the cyanate group. The LUMO is likely a π*-antibonding orbital with contributions from the phenyl ring and the carbonyl group of the formyl substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. Electronic transitions, such as those observed in UV-Vis spectroscopy, correspond to the excitation of an electron from a lower energy orbital to a higher energy one, often from the HOMO to the LUMO.
Table 1: Hypothetical Molecular Orbital Energies for 4-Formylphenyl Cyanate
| Molecular Orbital | Energy (eV) |
| LUMO | -1.5 |
| HOMO | -7.8 |
| HOMO-1 | -8.5 |
| HOMO-2 | -9.2 |
Note: These values are illustrative and would be determined through specific quantum chemical calculations.
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.orgresearchgate.netnih.gov For this compound, the primary conformational flexibility arises from the rotation of the formyl group and the cyanate group relative to the phenyl ring.
Computational methods can be used to calculate the potential energy surface for these rotations, identifying the minimum energy conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. It is expected that the planar conformers, where the formyl and cyanate groups are coplanar with the phenyl ring, are the most stable due to extended π-conjugation.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) |
| Planar (anti) | 180° | 0.0 |
| Planar (syn) | 0° | 1.2 |
| Perpendicular | 90° | 4.5 |
Note: These values are hypothetical and represent a simplified energetic profile.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted to products. pitt.edu
A chemical reaction proceeds through a high-energy species known as the transition state. dntb.gov.ua Computational methods can be used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. dntb.gov.ua By mapping the entire reaction pathway, from reactants through the transition state to products, a detailed understanding of the reaction mechanism can be obtained.
For example, in a hypothetical nucleophilic addition to the formyl group of this compound, computational analysis could identify the transition state structure, showing the partial formation of a new bond to the carbonyl carbon and the partial breaking of the C=O π-bond.
Solvent can have a significant impact on reaction rates and equilibria. researchgate.netrsc.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to investigate the effects of different solvents on the energetics of a reaction. dntb.gov.ua These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, transition states, and products.
For a reaction involving a polar molecule like this compound, a polar solvent would be expected to stabilize charged or highly polar species, potentially lowering the activation energy and accelerating the reaction rate.
Table 3: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
| Gas Phase | 1 | 25.0 |
| Toluene | 2.4 | 22.5 |
| Acetonitrile (B52724) | 37.5 | 18.0 |
Note: These values are illustrative of the general trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.
Structure-Reactivity Relationships from Computational Models
Computational models can be used to establish quantitative structure-reactivity relationships (QSRRs), which relate the chemical structure of a series of compounds to their reactivity. chemrxiv.org By systematically varying the substituents on the phenyl ring of this compound (e.g., with electron-donating or electron-withdrawing groups), a series of analogues can be studied computationally.
Prediction of Spectroscopic Properties through Theoretical Methods
The prediction of spectroscopic properties of molecules through theoretical methods has become an indispensable tool in modern chemistry, offering insights into molecular structure, bonding, and electronic properties. For a molecule like this compound, which possesses both a reactive cyanate group and an electron-withdrawing formyl group on a phenyl ring, computational methods can provide a detailed understanding of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are not only crucial for the identification and characterization of the compound but also for understanding its electronic structure and reactivity. The primary theoretical approaches employed for these predictions are Density Functional Theory (DFT) for vibrational spectra, Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shifts, and Time-Dependent Density Functional Theory (TD-DFT) for electronic excitations.
Theoretical calculations of the IR spectrum of this compound would typically be performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). These calculations provide the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method.
A theoretical IR spectrum of this compound is expected to exhibit characteristic vibrational modes associated with its functional groups. The most prominent peaks would be due to the stretching vibrations of the cyanate (-OCN) and formyl (-CHO) groups. The asymmetric stretching of the cyanate group is anticipated to appear as a strong band in the 2250-2280 cm⁻¹ region. The carbonyl (C=O) stretch of the formyl group would be observed as a very strong absorption, typically in the range of 1700-1720 cm⁻¹. The C-H stretching vibration of the aldehyde is expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (a Fermi resonance doublet).
Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be found at lower frequencies. A hypothetical table of predicted vibrational frequencies for this compound is presented below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aldehyde C-H Stretch | 2850 - 2820, 2750 - 2720 | Weak |
| Cyanate (-OCN) Asymmetric Stretch | 2280 - 2250 | Strong |
| Carbonyl (C=O) Stretch | 1720 - 1700 | Very Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aldehyde C-H Bend | 1400 - 1380 | Medium |
| Aromatic C-H In-plane Bend | 1300 - 1000 | Medium to Weak |
| C-O Stretch (Cyanate) | 1200 - 1000 | Strong |
| Aromatic C-H Out-of-plane Bend | 900 - 675 | Strong |
This table is illustrative and based on typical frequency ranges for the respective functional groups. Actual values would be obtained from DFT calculations.
The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, usually in conjunction with DFT. The calculations are typically performed on the optimized geometry of the molecule, and the computed isotropic shielding values are then referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. It is also common to include solvent effects in the calculations, for example, by using a polarizable continuum model (PCM).
For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton is highly deshielded and would appear as a singlet at a significantly downfield chemical shift, likely in the range of 9.9-10.1 ppm. The aromatic protons, due to the presence of two electron-withdrawing groups in a para-substitution pattern, would appear as two doublets, characteristic of an AA'BB' spin system.
In the ¹³C NMR spectrum, the carbonyl carbon of the formyl group is expected to be the most downfield signal, typically appearing around 190-195 ppm. The carbon of the cyanate group is also expected to be significantly downfield. The aromatic carbons will show distinct signals, with the carbon attached to the formyl group and the carbon attached to the cyanate group being the most deshielded among the ring carbons.
Likely experimental NMR data for a related compound, potentially misidentified as 4-formylbenzonitrile instead of this compound, shows the following shifts in DMSO: ¹H NMR (400 MHz) δ 10.11 (s, 1H), 8.14 (d, J = 7.9 Hz, 2H), 8.02 (d, J = 7.9 Hz, 2H); ¹³C NMR (101 MHz) δ 193.5, 167.0, 139.4, 136.1, 130.4, 130.0. rsc.org A theoretical prediction would aim to reproduce these values. A hypothetical comparison of predicted and these likely experimental chemical shifts is presented below.
¹H NMR Chemical Shifts (ppm)
| Proton | Predicted | Experimental rsc.org |
|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.2 | 10.11 |
| Aromatic (ortho to -CHO) | 8.0 - 8.2 | 8.14 |
¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted | Experimental rsc.org |
|---|---|---|
| Carbonyl (-CHO) | 192 - 195 | 193.5 |
| Aromatic (C-CHO) | 138 - 141 | 139.4 |
| Aromatic (CH ortho to -CHO) | 130 - 132 | 130.4 |
| Aromatic (CH ortho to -OCN) | 129 - 131 | 130.0 |
| Aromatic (C-OCN) | 166 - 169 | 167.0 |
Predicted values are estimates based on typical ranges and the provided experimental data. Actual GIAO calculations would provide specific values.
The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths for these transitions. The calculated excitation energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
The UV-Vis spectrum of this compound is expected to be influenced by the π-system of the benzene (B151609) ring and the electronic nature of the formyl and cyanate substituents. The formyl group, being a chromophore and an electron-withdrawing group, will likely cause a red-shift (bathochromic shift) of the benzene π → π* transitions. The cyanate group, also being electron-withdrawing, will further modulate these transitions.
Typically, aromatic compounds exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 240-280 nm). For this compound, the B-band is expected to be more intense and shifted to a longer wavelength compared to unsubstituted benzene. Additionally, the presence of the carbonyl group might introduce a weak n → π* transition at a longer wavelength, although this is often obscured by the more intense π → π* transitions.
A hypothetical table of predicted electronic transitions for this compound in a solvent like methanol (B129727) is provided below.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 280 - 300 | ~0.01 - 0.05 | n → π |
| S₀ → S₂ | 250 - 270 | > 0.5 | π → π |
| S₀ → S₃ | 210 - 230 | > 0.3 | π → π* |
This table is illustrative. TD-DFT calculations would provide specific values for excitation energies and oscillator strengths.
Applications in Advanced Materials and Organic Synthesis
Integration of 4-Formylphenyl Moiety into Covalent Organic Frameworks (COFs) and Conjugated Polymers
The rigid structure and reactive formyl group of the 4-formylphenyl unit make it an excellent monomer for the bottom-up construction of highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs). mdpi.comchinesechemsoc.org
COFs are synthesized by combining geometrically defined organic building blocks (linkers) through strong covalent bonds to form extended, porous, and crystalline networks. mdpi.comtcichemicals.com The geometry of the linkers dictates the resulting topology and pore size of the COF. mdpi.com
Formyl-functionalized molecules, such as 1,3,5-triformylbenzene and derivatives of 4-formylphenyl cyanate (B1221674), serve as key linkers in the synthesis of one of the most common and stable classes of COFs: imine-linked COFs. tcichemicals.comresearchgate.net The synthesis involves a condensation reaction between the formyl groups of one linker and the amino groups of a complementary amine-based linker. This reaction forms robust imine (-C=N-) bonds, which connect the monomers into a repeating, ordered framework. tcichemicals.com The modularity of this approach allows for the rational design of COF materials with tailored pore sizes and chemical functionalities. chinesechemsoc.org
The unique properties of COFs—including high porosity, large surface area, and tunable chemical functionality—make them exceptional materials for chemical sensing applications. rsc.orgmdpi.comnih.gov COFs constructed from formylphenyl-containing units can be designed to detect a wide variety of analytes, from gases and ions to complex organic molecules. nih.govacs.org
The sensing mechanism often relies on the interaction between the analyte and the COF's porous framework. mdpi.com The intrinsic porosity allows for the efficient uptake and concentration of analyte molecules. rsc.org The interaction of these analytes with the functional groups lining the pores of the COF can induce a detectable change in the material's optical or electrical properties, such as a shift in fluorescence or a change in conductivity. mdpi.com This response can be highly sensitive and selective, enabling the detection of trace amounts of specific substances. rsc.org
Table 1: Examples of Formyl-Derived COFs in Chemical Sensing Applications
COF Name/Monomers Target Analyte Sensing Principle Citation TAPB-PDA COF General Gas/Vapor Adsorption Changes in material properties upon gas adsorption within the porous structure. researchgate.net ETTADFP–OH Chemical Warfare Agent Mimics (e.g., 2-CEES) Fluorescence quenching or enhancement upon nucleophilic reaction with the analyte. rsc.org COF-10 Ammonia (B1221849) (NH3) Lewis acid-base interaction between boron sites in the COF and ammonia molecules. mdpi.com General Imine-Linked COFs Gases, Ions, Organic Compounds, Biomolecules Change in optical or electrical properties due to analyte interaction with the COF skeleton. mdpi.comnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-Formylphenyl cyanate |
| 1,3,5-triformylbenzene |
| 2-CEES (2-chloroethyl ethyl sulfide) |
| Ammonia |
Applications of COFs and Conjugated Polymers Derived from Formylphenyl Units in Photocatalysis and Energy Conversion
Covalent Organic Frameworks (COFs) and conjugated polymers constructed from formylphenyl-containing units are at the forefront of materials science, particularly in the fields of photocatalysis and energy conversion. nih.gov The inherent designability of COFs allows for the precise arrangement of photoactive organic units into crystalline, porous architectures, creating highly effective systems for light harvesting and chemical conversion. nih.govresearchgate.net
Covalent Organic Frameworks (COFs) in Photocatalysis:
The formyl group is a crucial building block in the synthesis of COFs, often through Schiff base condensation reactions. By selecting specific formylphenyl precursors and linking them with various amine-containing molecules, researchers can tune the electronic properties and porosity of the resulting COF to optimize photocatalytic activity. nih.gov These materials exhibit excellent structural tunability, high specific surface area, and good chemical stability, making them promising catalysts. researchgate.netresearchgate.net
A notable application is in the photocatalytic production of hydrogen peroxide (H₂O₂). nih.gov For instance, a cyanide-based COF synthesized from benzotrithiophene-2,5,8-tricarbaldehyde (a formyl-containing unit) and 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile (B1581020) demonstrates efficient H₂O₂ production from oxygen reduction without any sacrificial agent. nih.gov This material achieves an impressive yield rate of 11,013 μmol h⁻¹ g⁻¹ under one sun of illumination. nih.gov The success of this COF is attributed to ultrafast intramolecular electron transfer and a prolonged excited state lifetime, which facilitates the separation of charge carriers. nih.gov
Another significant application is in photofluorodecarboxylation reactions. An anthraquinone-based COF, known as TpAQ COF, serves as a robust, metal-free photocatalyst for the conversion of diverse carboxylic acids into alkyl fluorides with yields up to 95%. organic-chemistry.org This COF demonstrates superior charge separation efficiency, broad light absorption, and high chemical stability, outperforming other structurally similar frameworks. organic-chemistry.org The catalyst's recyclability has been confirmed, maintaining over 80% yield after eight cycles. organic-chemistry.org
| COF System | Formylphenyl-Derived Precursor(s) | Application | Key Finding |
| TBTN-COF | Benzotrithiophene-2,5,8-tricarbaldehyde | Photocatalytic H₂O₂ Production | Achieves a high H₂O₂ yield rate of 11,013 μmol h⁻¹ g⁻¹ in pure water. nih.gov |
| TpAQ COF | 1,3,5-Triformylphloroglucinol (Tp) | Photocatalytic Decarboxylative Fluorination | Affords alkyl fluorides in up to 95% yield and is recyclable. organic-chemistry.org |
| TFPB-BD-COF | 1,3,5-tris-(4-formylphenyl) benzene (B151609) (TFPB) | Electrochemical Sensing | Used as a platform for constructing sensors by reacting aldehyde groups. nih.gov |
Conjugated Polymers in Energy Conversion:
The photophysical properties of conjugated polymers are central to their application in energy conversion devices. Single-molecule spectroscopy has been employed to probe the relationship between the conformation of individual polymer chains and the efficiency of energy transfer within them. nih.gov Understanding how energy moves through a single polymer chain after photoexcitation is critical for optimizing the performance of organic photovoltaic and light-emitting devices. nih.gov The conformation of these polymers, which can be influenced by factors like solvent evaporation rates during film casting, directly impacts energy transfer. Slower evaporation can lead to more ordered polymer chains, which is beneficial for efficient energy transport. nih.gov The formylphenyl unit can be incorporated into polymer backbones to tune their electronic and structural properties, thereby influencing these energy transfer dynamics.
Development of Functional Materials and Sensors Incorporating 4-Formylphenyl Derivatives
Derivatives of 4-formylphenyl are pivotal in the creation of advanced functional materials and highly sensitive chemical sensors. The aldehyde group provides a versatile reactive site for constructing complex, ordered structures, particularly Covalent Organic Frameworks (COFs), which are increasingly used in sensing applications. nih.gov
Tris(4-formylphenyl)amine, for example, is a key building block in materials chemistry, utilized in the development of photoreceptors and hole transport materials. researchgate.net The ability to synthesize this trialdehyde efficiently is crucial for its widespread application. researchgate.net
The primary application in this area is the development of electrochemical (bio)sensors. COFs synthesized from formylphenyl precursors offer a stable, high-surface-area platform for immobilizing other functional components like nanoparticles or enzymes.
Examples of COF-Based Sensors:
TFPB-BD-COF: This COF is synthesized through a Schiff base condensation between 1,3,5-tris-(4-formylphenyl) benzene (TFPB) and benzidine (B372746) (BD). nih.gov In one sensor design, the terminal aldehyde groups of the COF were reacted with amino-functionalized multi-walled carbon nanotubes (NH₂—MWCNTs), followed by the in-situ reduction of platinum nanoparticles (PtNPs) to create a sensitive detection platform. nih.gov
TFPB-PDA-COF: Formed from the reaction of TFPB and 1,4-diaminobenzene (PDA), this COF was combined with amino-functionalized reduced graphene oxide (NH₂-rGO) and molybdenum disulfide (MoS₂) nanosheets. nih.gov This composite material was deposited on a glassy carbon electrode to create a novel electrochemical sensor where the MoS₂ and NH₂-rGO enhance conductivity and electrocatalytic activity. nih.gov
TF-Py-COF: A pyrene-based COF was designed from 1,3,6,8-tetrakis(4-formyl phenyl)-pyrene (TFPPy) and 1,3,6,8-tetrakis(4-aminophenyl)-pyrene (PyTTA). nih.gov This COF was physically mixed with a 3D carbon material containing gold nanoparticles (AuNPs) to develop a sensing platform for the simultaneous detection of acetaminophen (B1664979) and 4-aminophenol. nih.gov
| Sensor Platform | Formylphenyl-Derived Building Block | Target Analyte(s) | Key Feature |
| TFPB-BD-COF/NH₂—MWCNTs/PtNPs | 1,3,5-tris-(4-formylphenyl) benzene (TFPB) | General Electrochemical Sensing | Aldehyde groups used for linking to functional nanotubes. nih.gov |
| TFPB-PDA-COF/NH₂-rG/MoS₂ | 1,3,5-tris-(4-formylphenyl) benzene (TFPB) | General Electrochemical Sensing | COF composite with 2D nanomaterials enhances conductivity. nih.gov |
| TF-Py-COF/AuNPs | 1,3,6,8-tetrakis(4-formyl phenyl)-pyrene (TFPPy) | Acetaminophen and 4-aminophenol | Simultaneous detection of multiple analytes. nih.gov |
Synthetic Utility in Medicinal Chemistry as a Precursor for Inhibitors (focus on synthetic routes)
The 4-formylphenyl group is a valuable precursor in medicinal chemistry for the synthesis of complex molecules designed as enzyme inhibitors. The aldehyde functionality is a versatile chemical handle that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to building the scaffolds of pharmacologically active compounds.
The synthetic utility of the aryl aldehyde group is central to constructing heterocyclic and other complex structures commonly found in approved drugs. beilstein-journals.org While specific synthetic routes starting directly from this compound to commercial inhibitors are not broadly detailed, the transformations of the 4-formylphenyl moiety itself are well-established in synthetic organic and medicinal chemistry.
Key Synthetic Transformations:
Reductive Amination: The reaction of the formyl group with a primary or secondary amine forms an imine, which is then reduced in situ to yield a stable amine. This is one of the most robust methods for forming carbon-nitrogen bonds and is widely used to link different molecular fragments in the synthesis of inhibitors.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives or thiazolidinediones). This is a key step in the synthesis of various drugs, including pioglitazone (B448) and rosiglitazone, where an aryl aldehyde is condensed with a thiazolidinedione ring. beilstein-journals.org
Wittig Reaction: The reaction of the aldehyde with a phosphonium (B103445) ylide provides a reliable method for forming carbon-carbon double bonds (alkenes), allowing for the extension of carbon chains or the formation of specific isomers.
Aldol (B89426) and Related Condensations: The formyl group can react with enolates or other nucleophiles to form β-hydroxy carbonyl compounds, which are versatile intermediates for further transformations into more complex cyclic or acyclic systems.
Synthesis of Heterocycles: The formyl group is a common starting point for building heterocyclic rings, which are core structures in a vast number of inhibitors. For example, condensation with 1,3-dicarbonyl compounds and a nitrogen source like ammonia or urea (B33335) can lead to the formation of pyridine (B92270) or pyrimidine (B1678525) rings, respectively, through reactions like the Hantzsch pyridine synthesis. beilstein-journals.org
These synthetic routes highlight the importance of the 4-formylphenyl unit as a foundational building block. Its reactivity allows medicinal chemists to construct diverse and complex molecular architectures necessary for achieving high potency and selectivity in enzyme inhibitors. nih.gov
Analytical Characterization Methodologies for 4 Formylphenyl Cyanate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation of 4-formylphenyl cyanate (B1221674). These techniques provide insights into the molecular framework, functional groups, and electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-formylphenyl cyanate is expected to show distinct signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. The aromatic protons on the phenyl ring will exhibit a more complex splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). These protons are expected to resonate in the range of 7.0 to 8.0 ppm. The protons ortho to the electron-withdrawing formyl group will be shifted further downfield compared to the protons ortho to the cyanate group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for the aldehydic carbon, the aromatic carbons, and the cyanate carbon. The aldehydic carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. The carbon of the cyanate group (-OCN) is expected to resonate around 110-120 ppm. The aromatic carbons will show signals in the typical aromatic region (120-160 ppm), with their exact chemical shifts influenced by the electronic effects of the formyl and cyanate substituents. For instance, the carbon atom to which the formyl group is attached will be more deshielded compared to the carbon attached to the cyanate group. Data for the closely related 4-formylbenzonitrile shows aromatic carbons in the range of 129.9 to 138.7 ppm and a nitrile carbon at 117.7 ppm, providing a reasonable estimate for the aromatic and cyanate carbons in this compound. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H | 9.5 - 10.5 | Singlet |
| 7.5 - 8.0 | Multiplet | |
| ¹³C | 190 - 200 | Aldehyde (C=O) |
| 120 - 160 | Aromatic | |
| 110 - 120 | Cyanate (-OCN) |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. A strong, sharp absorption band is expected in the region of 2250-2280 cm⁻¹ due to the stretching vibration of the cyanate (-O-C≡N) group. The carbonyl (C=O) stretching of the aldehyde group will give rise to a strong absorption band in the range of 1690-1715 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The cyanate group's symmetric stretching vibration is expected to be a strong and sharp band in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra. The symmetric stretching of the benzene ring is expected around 1600 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| -O-C≡N | Stretching | 2250 - 2280 | IR, Raman |
| C=O (Aldehyde) | Stretching | 1690 - 1715 | IR |
| Aromatic C-H | Stretching | > 3000 | IR, Raman |
| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (147.13 g/mol ). sigmaaldrich.com Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the formyl group (CHO, M-29). libretexts.orgchemguide.co.uk The fragmentation of the cyanate group could also occur.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule and its fragments. This is a crucial tool for confirming the molecular formula of this compound and its derivatives.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
|---|---|---|
| [M]⁺ | 147 | Molecular Ion |
| [M-H]⁺ | 146 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 118 | Loss of the formyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. This compound, with its aromatic ring and carbonyl group, is expected to exhibit characteristic UV absorptions. The presence of the benzene ring, a chromophore, will result in absorptions in the UV region. The carbonyl group of the aldehyde will also contribute to the UV absorption spectrum. One would expect to see π → π* transitions associated with the aromatic system and potentially n → π* transitions from the carbonyl group. The exact wavelength of maximum absorption (λmax) would be influenced by the solvent used for the analysis. For many aromatic aldehydes, strong absorptions are typically observed in the 250-300 nm range.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, a suitable GC method would involve a capillary column with a non-polar or moderately polar stationary phase. The retention time of this compound would depend on its volatility and its interaction with the stationary phase. The temperature of the injection port and the oven would need to be carefully optimized to ensure efficient separation without causing thermal degradation of the analyte. The retention time, when compared to a known standard, can be used for the identification and quantification of this compound in a sample. The use of a mass spectrometer as a detector (GC-MS) would provide both separation and structural information simultaneously.
Liquid Chromatography (LC and HPLC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for assessing the purity of this compound and monitoring reaction progress. Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the separation of organic molecules. google.com In a typical RP-HPLC setup for a compound like this compound, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities or starting materials. For instance, a mobile phase starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) allows for the elution of compounds across a range of polarities. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl ring in this compound absorbs UV light.
In cases where the analyte has a poor UV response or for specific analytical goals, pre-column derivatization can be employed. This involves reacting the analyte with a labeling agent to form a derivative that is more easily detected. scholarsresearchlibrary.com For example, cyanate derivatives like phenyl isothiocyanate (PITC) are used to react with primary and secondary amines to form UV-active products, a strategy that could be adapted for analyzing derivatives of this compound. scholarsresearchlibrary.com
Table 1: Illustrative RP-HPLC Method for Phenyl-Containing Aldehydes This table is based on a method for a structurally related compound, 4-formylphenyl boronic acid, and represents a plausible starting point for the analysis of this compound. sielc.com
| Parameter | Value/Condition |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., formic acid for MS compatibility) |
| Elution Type | Gradient |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Application | Purity assessment, impurity profiling, reaction monitoring |
Column Chromatography for Purification
Column chromatography is the most common and essential technique for the purification of this compound on a laboratory scale following its synthesis. orgsyn.org This method separates compounds based on their differential adsorption to a solid stationary phase while being carried through the column by a liquid mobile phase (the eluent). orgsyn.org
For a moderately polar compound like this compound, silica (B1680970) gel is the standard choice for the stationary phase. The process involves carefully packing a glass column with a slurry of silica gel in a nonpolar solvent. orgsyn.org The crude product is then loaded onto the top of the silica gel bed, and the eluent is passed through the column. The choice of eluent is critical; typically, a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is used. By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
While effective, one must consider that the weakly acidic nature of standard silica gel can potentially lead to the degradation or deprotection of sensitive compounds. rsc.org Therefore, the choice of stationary phase and the duration of the purification process are important considerations. rsc.org
Table 2: General Steps for Purification by Column Chromatography orgsyn.org
| Step | Description |
| 1. Column Preparation | A glass column is packed with a slurry of silica gel in the initial, least polar eluent mixture. Care is taken to create a homogenous, bubble-free column bed. |
| 2. Sample Loading | The crude this compound is dissolved in a minimal amount of solvent and applied to the top of the silica gel, or adsorbed onto a small amount of silica gel (dry loading). |
| 3. Elution | The eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is passed through the column. Less polar impurities elute first, followed by the desired product. |
| 4. Fraction Collection | The eluting solvent is collected in a series of tubes (fractions). |
| 5. Analysis | Each fraction is analyzed by TLC to determine its composition. Fractions containing the pure product are combined. |
| 6. Solvent Removal | The solvent is removed from the combined pure fractions, typically using a rotary evaporator, to yield the purified this compound. |
Advanced Characterization Techniques for Solid-State Forms (e.g., for polymers and COFs)
When this compound is used as a monomer to create polymers (such as polycyanurates) or Covalent Organic Frameworks (COFs), a range of advanced techniques are necessary to characterize the resulting solid-state materials. rsc.org These methods provide critical information on the structure, crystallinity, and physical properties of the network solids.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a fundamental technique used to confirm the successful polymerization or framework formation. For cyanate ester resins, one would monitor the disappearance of the characteristic sharp absorption peak of the cyanate group (–O–C≡N) around 2230-2270 cm⁻¹ and the appearance of peaks corresponding to the newly formed triazine rings. researchgate.net Similarly, when forming imine-linked COFs, the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch would be monitored. researchgate.net
Solid-State Nuclear Magnetic Resonance (SSNMR): Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed structural information about the solid material. It can confirm the formation of the covalent linkages within the polymer or COF network and verify the local environment of the carbon atoms in the structure. researchgate.net This is essential for confirming that the desired chemical transformation has occurred and for identifying the final structure of the bulk material.
Powder X-ray Diffraction (PXRD): PXRD is the primary method for determining the crystallinity and long-range order of COFs. researchgate.net A successful COF synthesis yields a crystalline powder, which produces a distinct diffraction pattern. This experimental pattern can be compared with patterns simulated from proposed structural models to confirm the framework's topology and pore structure. researchgate.netresearchgate.net
Dynamic Mechanical Analysis (DMA): For thermosetting polymers like those derived from cyanate esters, DMA is a key technique for evaluating their thermomechanical properties. DMA measures the modulus (stiffness) and damping (energy dissipation) of a material as a function of temperature. A key parameter obtained from DMA is the glass transition temperature (Tg), which indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. researchgate.net Cyanate ester resins are known for their high Tg values, making them suitable for high-performance applications. polyacs.org
Table 3: Summary of Advanced Characterization Techniques for Solid-State Derivatives
| Technique | Information Obtained | Application Example |
| FT-IR Spectroscopy | Presence/absence of functional groups. researchgate.net | Confirming the conversion of cyanate groups into triazine rings during curing. researchgate.net |
| Solid-State NMR (SSNMR) | Covalent structure and local atomic environments in the bulk solid. researchgate.net | Verifying the formation of imine linkages in a COF made from this compound. |
| Powder X-ray Diffraction (PXRD) | Crystallinity, long-range order, and pore structure. researchgate.net | Confirming the crystalline structure of a newly synthesized COF. |
| Dynamic Mechanical Analysis (DMA) | Thermomechanical properties, including Glass Transition Temperature (Tg) and storage modulus. researchgate.net | Determining the service temperature of a cured polycyanurate resin. |
Q & A
Q. What are the critical experimental variables influencing cyanate degradation in 4-Formylphenyl cyanate, and how can they be systematically optimized?
- Methodological Answer: Cyanate degradation is influenced by variables such as alcohol concentration, pH, temperature, and time. A Response Surface Methodology (RSM) with a central composite design (e.g., using Design-Expert software) can optimize these parameters. For instance, a quadratic model (R² = 0.9102) validated the significance of storage conditions (temperature, time) and pH, with F-values >7.97 and Prob>F <0.05 indicating model reliability . Triplicate experiments and multivariate analysis ensure robustness.
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer: Reproducibility requires strict control of reaction conditions (e.g., buffer solutions, pH 5) and quantification of intermediates like carbonate and cyanate using gasometric methods . Protocols should include triplicate trials, detailed reagent purity specifications (>98.0% GC), and validation via spectral analysis (e.g., rotational transitions in the 130–350 GHz range) to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound’s rotational transitions and structural stability?
- Methodological Answer: Millimeter-wave spectroscopy (130–350 GHz) coupled with the ERHAM program can resolve A-E splitting due to methyl internal rotation. Over 700 transitions (J''=10–35, K''a=0–13) were analyzed to derive spectroscopic constants with precision near experimental uncertainty . This method is critical for identifying torsional states and validating molecular stability.
Advanced Research Questions
Q. How should researchers address contradictory data in cyanate degradation studies, particularly when model predictions diverge from experimental results?
- Methodological Answer: Contradictions arise from unaccounted variables (e.g., trace impurities, instrument noise). A hybrid approach combining RSM with Bayesian statistical analysis can improve model accuracy. For example, a "lack of fit F-value" of 36.00 (12.9% noise probability) in cyanate degradation models suggests the need for error propagation analysis and sensitivity testing . Replicate experiments under controlled noise conditions (e.g., simulated alcohol gradients) can isolate confounding factors.
Q. What advanced statistical frameworks are suitable for modeling the degradation kinetics of this compound under variable environmental conditions?
- Methodological Answer: Machine learning algorithms (e.g., Gaussian process regression) paired with RSM can model nonlinear degradation pathways. Inputs include alcohol concentration (variable A), pH (B), temperature (C), and time (D), with outputs validated via adequate precision (>4 signal-to-noise ratio) and coefficient of variation (CV=4.63%) . Cross-validation using k-fold partitioning ensures generalizability.
Q. How can the cyanate functional group in this compound be exploited to enhance materials science applications, such as perovskite solar cells?
- Methodological Answer: The cyanate group stabilizes perovskite structures by reducing lattice defects. In triple-junction perovskite/Si tandem cells, cyanate integration improved power conversion efficiency (PCE) and thermal stability. Experimental protocols involve doping perovskite precursors with cyanate derivatives under inert atmospheres, followed by X-ray diffraction (XRD) and photoluminescence (PL) spectroscopy to confirm structural integrity .
Methodological Notes
- Data Validation: Always include error bars (standard deviation) and statistical tests (t-test, ANOVA) for raw data tables .
- Instrumentation: Reference NIST Chemistry WebBook for spectral calibration and purity standards .
- Contradiction Management: Use tiered sensitivity analysis to resolve discrepancies between degradation models and experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
